3,6-Dimetoxipiridazina

Descripción general

Descripción

3,6-Dimethoxypyridazine is a chemical compound with the molecular formula C6H8N2O2 . It is used in various laboratory applications .

Synthesis Analysis

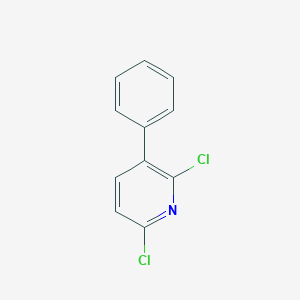

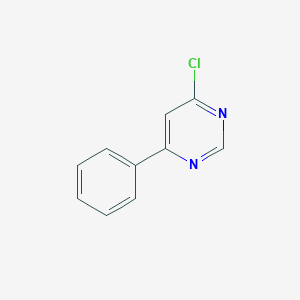

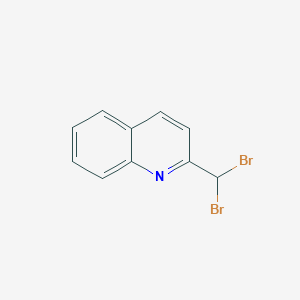

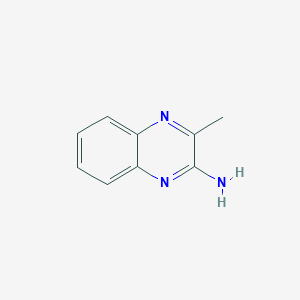

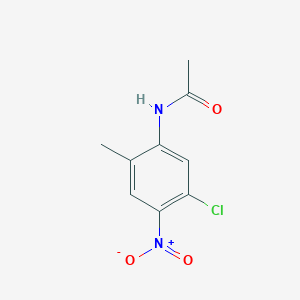

The synthesis of 3,6-Dimethoxypyridazine involves several steps. One method involves the nitration of 3,5-dimethoxypridazine, which results in 3,5-dimethoxy-4-nitropyridazine . Another method involves the use of 4-methoxybenzylamine as a nitrogen source to substitute the chloro groups of 3,6-dichloropyridazine to form N,N′-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine .Molecular Structure Analysis

The molecular structure of 3,6-Dimethoxypyridazine is represented by the InChI code1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 . The molecular weight of this compound is 140.14 g/mol . Physical and Chemical Properties Analysis

3,6-Dimethoxypyridazine is a solid at room temperature . It has a molecular weight of 140.14 g/mol . The compound has a topological polar surface area of 44.2 Ų .Aplicaciones Científicas De Investigación

Síntesis orgánica y química medicinal

3,6-Dimetoxipiridazina es un compuesto versátil en la síntesis orgánica, particularmente en la construcción de moléculas complejas para la química medicinal. Sirve como un bloque de construcción para la síntesis de varios productos farmacéuticos debido a su reactividad y la presencia de grupos funcionales que facilitan transformaciones químicas adicionales . Sus derivados se utilizan a menudo en el desarrollo de fármacos que se dirigen a una amplia gama de enfermedades.

Derivados del ácido borónico

Este compuesto se utiliza para crear derivados del ácido borónico, que son cruciales en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, un método ampliamente utilizado para formar enlaces carbono-carbono en química orgánica . Estos derivados son estables y se pueden almacenar durante períodos prolongados, lo que los hace valiosos para secuencias de acoplamiento cruzado iterativas en la síntesis de materiales.

Farmacología

En farmacología, this compound se utiliza por sus posibles actividades biológicas. Es un intermedio clave en la síntesis de varias moléculas farmacológicamente activas. Su estructura se incorpora en compuestos que pueden exhibir propiedades terapéuticas, como la inhibición de enzimas o la modulación de receptores .

Agricultura

Los derivados de this compound encuentran aplicaciones en la agricultura, particularmente en la síntesis de agroquímicos. Estos compuestos se pueden adaptar para producir herbicidas, pesticidas y fungicidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .

Ciencia de los materiales

En la ciencia de los materiales, this compound se utiliza en el desarrollo de nuevos materiales con propiedades específicas. Sus derivados pueden ser parte de polímeros, recubrimientos y otros materiales que requieren estabilidad y resistencia a factores ambientales .

Aplicaciones ambientales

This compound y sus derivados se exploran para aplicaciones ambientales, como el desarrollo de sensores y detectores para contaminantes. Sus propiedades químicas permiten la creación de sistemas de detección sensibles y selectivos que pueden monitorear y analizar contaminantes ambientales .

Safety and Hazards

Propiedades

IUPAC Name |

3,6-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQOBAGKDBSVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196692 | |

| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4603-59-2 | |

| Record name | 3,6-Dimethoxypyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004603592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD8K2NYA0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the mischaracterization of the 5-amino isomers and the subsequent correction?

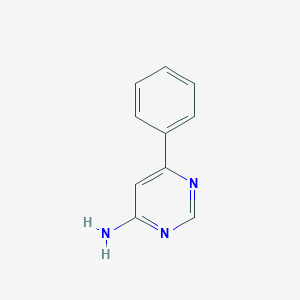

A: The initial report claiming the formation of 5-amino isomers from the reaction of 3,6-Dimethoxypyridazine with hydrazine was found to be incorrect. [] Later studies demonstrated that the actual products were the 4-amino isomers. Furthermore, the synthesis of the purported 5-amino-6-hydrazino-3(2H)-pyridazinone used to support the initial claim was also flawed. An alternative route was developed to synthesize the authentic 5-amino isomer, definitively confirming the error in the original characterization. []

Q2: Aside from hydrazine, what other nucleophiles react with 3,6-Dimethoxypyridazine and under what conditions?

A: Grignard reagents have been shown to react with 3,6-Dimethoxypyridazine, resulting in the alkylation at the 4-position of the pyridazine ring. This reaction provides a route to synthesize various 4-alkylated 3,6-Dimethoxypyridazine derivatives. []

Q3: How does the reaction of 3,6-Dimethoxypyridazine with potassium amide/liquid ammonia/potassium permanganate differ from its reaction with hydrazine?

A: Unlike the reaction with hydrazine, which primarily leads to amination at the 4-position, treatment of 3,6-Dimethoxypyridazine with potassium amide/liquid ammonia/potassium permanganate results in the formation of 4-amino-3,6-dimethoxypyridazine. This suggests a different reaction mechanism is at play, likely involving anionic σ-adducts as intermediates. [] Interestingly, this reaction also yields a significant amount of 3,3′-dimethoxy 4,4′-bipyridazine as a byproduct, highlighting the potential for dimerization under these conditions. []

Q4: What are the potential applications of 4-azido-3,6-Dimethoxypyridazine derivatives?

A: 4-Azido-3,6-Dimethoxypyridazine derivatives have been explored as potential anti-cancer agents. These compounds were synthesized from 4-chloro-3,6-Dimethoxypyridazine through a series of reactions, including conversion to the corresponding hydrazino compound and subsequent azidation. [] Further investigation into their biological activities and structure-activity relationships is necessary to evaluate their potential as therapeutic agents.

Q5: What insights do photochemical studies provide about the reactivity of 3,6-Dimethoxypyridazine?

A: Photochemical investigations of 3,6-Dimethoxypyridazine, alongside related compounds like 1,2-dimethyl3,6(1H,2H)-pyridazinedione and 6-methoxy-2-methyl-3(2H)pyridazinone, were conducted to compare their reactivity to the well-studied maleic hydrazide. [] While specific findings were not detailed in the provided abstract, this research highlights the importance of exploring diverse reaction conditions and comparing reactivity patterns to understand the chemical behavior of 3,6-Dimethoxypyridazine and its derivatives.

Q6: Has 3,6-Dimethoxypyridazine been investigated for any biological activity?

A: While not directly studied, a sulfanilamide derivative, 4-sulfanilamido-3,6-dimethoxypyridazine (CS-61), has been synthesized and its biological properties investigated. [] This derivative exhibited promising results, encouraging further research into the potential of 3,6-Dimethoxypyridazine-based compounds for pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)